molecular formula C12H5Cl5 B12404717 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5

2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B12404717
M. Wt: 331.5 g/mol
InChI Key: GGMPTLAAIUQMIE-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while reduction can produce less chlorinated biphenyls .

Scientific Research Applications

2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C12H5Cl5

Molecular Weight

331.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentadeuteriophenyl)benzene

InChI

InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D,5D

InChI Key

GGMPTLAAIUQMIE-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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